Cas no 1337687-01-0 (3-amino-3-3-(trifluoromethyl)pyridin-4-ylpropan-1-ol)

3-amino-3-3-(trifluoromethyl)pyridin-4-ylpropan-1-ol structure
1337687-01-0 structure
Product name:3-amino-3-3-(trifluoromethyl)pyridin-4-ylpropan-1-ol
CAS No:1337687-01-0
MF:C9H11F3N2O
MW:220.191652536392
CID:6005838
PubChem ID:165755984

3-amino-3-3-(trifluoromethyl)pyridin-4-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-3-(trifluoromethyl)pyridin-4-ylpropan-1-ol
    • 3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
    • 1337687-01-0
    • EN300-1932393
    • Inchi: 1S/C9H11F3N2O/c10-9(11,12)7-5-14-3-1-6(7)8(13)2-4-15/h1,3,5,8,15H,2,4,13H2
    • InChI Key: HEWWENJVRRGAGS-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC=CC=1C(CCO)N)(F)F

Computed Properties

  • Exact Mass: 220.08234746g/mol
  • Monoisotopic Mass: 220.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų
  • XLogP3: 0.3

3-amino-3-3-(trifluoromethyl)pyridin-4-ylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932393-0.25g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
0.25g
$1156.0 2023-09-17
Enamine
EN300-1932393-0.05g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
0.05g
$1056.0 2023-09-17
Enamine
EN300-1932393-5g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
5g
$3645.0 2023-09-17
Enamine
EN300-1932393-0.1g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
0.1g
$1106.0 2023-09-17
Enamine
EN300-1932393-10.0g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
10g
$5405.0 2023-05-31
Enamine
EN300-1932393-5.0g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
5g
$3645.0 2023-05-31
Enamine
EN300-1932393-10g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
10g
$5405.0 2023-09-17
Enamine
EN300-1932393-1.0g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
1g
$1256.0 2023-05-31
Enamine
EN300-1932393-2.5g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
2.5g
$2464.0 2023-09-17
Enamine
EN300-1932393-0.5g
3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol
1337687-01-0
0.5g
$1207.0 2023-09-17

Additional information on 3-amino-3-3-(trifluoromethyl)pyridin-4-ylpropan-1-ol

Recent Advances in the Study of 3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol (CAS: 1337687-01-0)

The compound 3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol (CAS: 1337687-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This molecule, characterized by its trifluoromethylpyridine moiety and amino-propanol side chain, exhibits unique physicochemical properties that make it a promising candidate for modulating biological targets. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its therapeutic potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic routes to 3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol, emphasizing the importance of stereoselective synthesis to obtain enantiomerically pure forms. The study highlighted the compound's role as a key intermediate in the development of novel kinase inhibitors, particularly targeting cancer-related pathways. The trifluoromethyl group was found to enhance the compound's metabolic stability and binding affinity, making it a valuable scaffold for further derivatization.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its inhibitory activity against a panel of enzymes involved in inflammatory diseases. The results demonstrated potent inhibition of specific phosphodiesterases (PDEs), suggesting its potential as a lead compound for anti-inflammatory therapeutics. The study also provided insights into the structure-activity relationship (SAR) of the molecule, identifying critical functional groups responsible for its bioactivity.

Further investigations have explored the compound's utility in positron emission tomography (PET) imaging. A recent preprint on ChemRxiv described the radiolabeling of 3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol with fluorine-18, enabling its use as a radiotracer for visualizing enzyme activity in vivo. This application could revolutionize the diagnosis and monitoring of neurological disorders, such as Alzheimer's disease, by providing real-time insights into enzyme dynamics.

Despite these promising findings, challenges remain in the clinical translation of 3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol. Issues such as bioavailability, toxicity, and scalability of synthesis need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 3-amino-3-[3-(trifluoromethyl)pyridin-4-yl]propan-1-ol (CAS: 1337687-01-0) represents a versatile and pharmacologically relevant molecule with broad applications in drug discovery and imaging. Ongoing research continues to uncover its mechanisms of action and optimize its properties, paving the way for its eventual use in clinical settings.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.